B1192810 GSK-2586881

GSK-2586881

Cat. No.: B1192810
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-2586881 is a truncated recombinant form of human angiotensin-converting enzyme 2 (ACE2), comprising the extracellular domain (amino acids 1–740) responsible for enzymatic activity and viral interaction . It was designed as a decoy receptor to bind the SARS-CoV-2 spike (S) protein, thereby blocking viral entry into host cells. Additionally, it aimed to mitigate ACE2 depletion-associated lung injury, a hallmark of severe COVID-19 and SARS . Clinical development targeted pulmonary hypertension, acute lung injury, and severe acute respiratory syndrome (SARS), advancing to Phase 2 trials before discontinuation in 2019 due to strategic pipeline restructuring . Despite promising preclinical data, its clinical efficacy and termination rationale remain underexplored in published literature.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK2586881;  GSK 2586881;  GSK-2586881;  APN01;  APN 01;  APN-01.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

  • GSK-2586881 : Acts as a soluble ACE2 decoy, competitively binding SARS-CoV-2 S protein to prevent viral attachment to cellular ACE2. Simultaneously, it restores ACE2 enzymatic activity, reducing angiotensin II-driven lung injury .
  • Remdesivir : A nucleotide analog inhibiting viral RNA-dependent RNA polymerase, disrupting viral replication .
  • Chloroquine: Modulates ACE2 glycosylation, altering its conformation to inhibit S protein binding. It also exhibits immunomodulatory effects .

Clinical Development Status

Compound Target/Mechanism Clinical Phase Status (2025) Key Advantages Limitations
This compound ACE2 decoy receptor Phase 2 Discontinued (2019) Dual antiviral + organ-protective action Immune risks; unclear termination rationale
Remdesivir Viral RNA polymerase inhibition Phase 3/Approved Approved (COVID-19) Broad-spectrum antiviral activity Moderate efficacy in late-stage disease
Chloroquine ACE2 structural modulation Approved (malaria) Repurposed/Off-label Low cost; oral administration Dose-dependent toxicity (e.g., cardiotoxicity)

Discussion of Research Findings

This compound’s unique dual mechanism distinguishes it from direct antivirals (e.g., Remdesivir) and host-directed small molecules (e.g., Chloroquine). While Remdesivir directly suppresses viral replication, this compound targets both viral entry and ACE2-mediated tissue damage, addressing two critical disease pathways . However, its discontinuation highlights challenges in advancing biologic therapies, including production costs, stability, and immune-related risks .

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